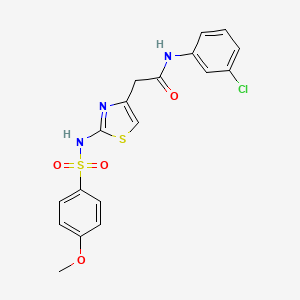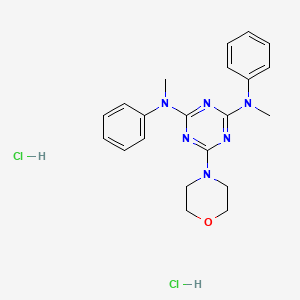
2-Pentene, 5-bromo-, (2E)-
Overview
Description
2-Pentene, 5-bromo-, (2E)- is an organic compound with the molecular formula C5H9Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a pentene chain. This compound is used in various chemical reactions and has applications in synthetic organic chemistry.
Mechanism of Action
Target of Action
5-Bromo-2-pentene is an alkene, a class of compounds that primarily undergo reactions with electrophiles due to the electron-rich nature of the carbon-carbon double bond . The primary targets of 5-Bromo-2-pentene are therefore electrophilic species that can participate in addition reactions with the alkene.
Mode of Action
The mode of action of 5-Bromo-2-pentene involves electrophilic addition, a common reaction mechanism for alkenes . In this process, the bromine atom in 5-Bromo-2-pentene acts as an electrophile, being attracted to the electron-rich alkene. This results in the formation of a cyclic bromonium ion intermediate . The bromine atom is then replaced by a nucleophile in the second step of the reaction .
Biochemical Pathways
For instance, halogenation can lead to the formation of vicinal dihalides, which are used in various biochemical processes .
Action Environment
The action of 5-Bromo-2-pentene can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles can affect the course of the reaction . Additionally, the solvent used can also influence the reaction, with polar protic solvents known to speed up the rate of S N 1 reactions . The temperature and pH of the environment could also potentially influence the stability and efficacy of 5-Bromo-2-pentene.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromo-2-pentene are not well-studied. It is known that alkenes like 5-Bromo-2-pentene can participate in various biochemical reactions. For instance, they can undergo free radical bromination and nucleophilic substitution
Molecular Mechanism
It is known that alkenes can participate in a variety of reactions, including free radical reactions and nucleophilic substitutions . These reactions could potentially lead to changes in gene expression or enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentene, 5-bromo-, (2E)- can be synthesized through several methods. One common method involves the bromination of 2-pentene. This reaction typically uses bromine (Br2) as the brominating agent and is carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 2-pentene, resulting in the formation of 2-Pentene, 5-bromo-, (2E)-.
Industrial Production Methods
In an industrial setting, the production of 2-Pentene, 5-bromo-, (2E)- may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yield and purity, often involving controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Pentene, 5-bromo-, (2E)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in 2-Pentene, 5-bromo-, (2E)- can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, 2-Pentene, 5-bromo-, (2E)- can undergo elimination to form 1,3-pentadiene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
Substitution: 2-Pentanol, 2-Pentenenitrile.
Addition: 2,3-Dibromopentane.
Elimination: 1,3-Pentadiene.
Scientific Research Applications
2-Pentene, 5-bromo-, (2E)- is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is used in the synthesis of potential drug candidates and bioactive compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-pentene
- 5-Bromo-2-methyl-2-pentene
- 2-Bromo-2-pentene
Uniqueness
2-Pentene, 5-bromo-, (2E)- is unique due to its specific substitution pattern and the position of the bromine atom. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
(E)-5-bromopent-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h2-3H,4-5H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUCEINLRQGOSH-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51952-42-2 | |
| Record name | 5-bromopent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2751058.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide](/img/structure/B2751059.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2751061.png)
![3,4-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2751062.png)
![N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2751063.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2751065.png)

![1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2751067.png)
![methyl 3-[(3,4-dimethylphenyl)({[(3,4-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751070.png)
![5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2751071.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2751072.png)

![1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2751076.png)
